

Spectroscopic Analysis and Structural Elucidation of Methallylescaline: A Technical Guide

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Compound of Interest		
Compound Name:	Methallylescaline	
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Abstract

Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound of the phenethylamine class, structurally related to mescaline.[1][2][3][4] A comprehensive understanding of its molecular structure is paramount for its characterization, forensic identification, and for informing pharmacological and toxicological studies. This technical guide provides an in-depth overview of the spectroscopic analysis and structural elucidation of **Methallylescaline**, presenting key analytical data and detailed experimental protocols.

Introduction

Methallylescaline, first synthesized by Alexander Shulgin, is a designer drug known for its hallucinogenic properties.[4][5][6] Its chemical structure, 4-methallyloxy-3,5-dimethoxyphenethylamine, distinguishes it from its parent compound, mescaline, by the substitution of a methallyloxy group at the 4-position of the phenyl ring.[3] This structural modification significantly influences its potency and duration of action.[3] Accurate structural elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.



Molecular Structure and Properties

The fundamental properties of **Methallylescaline** are summarized in the table below.

Property	Value
Chemical Name	4-methallyloxy-3,5-dimethoxyphenethylamine[7]
Synonyms	MAL, 4-MALLYLOXY-3,5-DMPEA
Molecular Formula	C14H21NO3[7]
Molar Mass	251.326 g/mol [3]
Appearance	White crystalline solid (typical)

Spectroscopic Data

A combination of spectroscopic methods provides a complete picture of the molecular structure of **Methallylescaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **Methallylescaline** provides information on the number of different types of protons and their neighboring environments.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.4	S	2H	Ar-H
~4.9-5.0	m	2H	=CH ₂
~4.3	S	2H	O-CH ₂ -C=
~3.8	S	6H	Ar-OCH₃
~2.9	t	2H	Ar-CH2-CH2-N
~2.7	t	2H	Ar-CH2-CH2-N
~1.8	S	3H	=C-CH₃

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Coupling constants (J-values) for the triplets are typically in the range of 7-8 Hz.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms.[8][9]



Chemical Shift (δ) ppm	Carbon Type (DEPT)	Assignment
~153	С	Ar-C-O (x2)
~140	С	=C(CH₃)
~135	С	Ar-C-CH ₂
~115	CH ₂	=CH ₂
~105	СН	Ar-CH (x2)
~74	CH ₂	O-CH ₂ -C=
~56	CH₃	Ar-OCH₃ (x2)
~42	CH ₂	Ar-CH2-CH2-N
~34	CH ₂	Ar-CH2-CH2-N
~19	CH₃	=C-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For **Methallylescaline**, Electron Ionization (EI) is a common technique.[10][11]

m/z	Proposed Fragment Ion
251	[M] ⁺ (Molecular Ion)
208	[M - C₃H₅] ⁺
194	[M - C ₄ H ₇ O] ⁺
182	[C10H12NO2] ⁺
44	[C ₂ H ₆ N] ⁺

Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for phenethylamines. The base peak is often observed at m/z = 44, corresponding to the stable $[CH_2NH_2]^+$ fragment.



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
2850-3000	Medium-Strong	C-H stretch (alkane)
1600-1650	Medium	C=C stretch (alkene)
1580-1600	Medium	C=C stretch (aromatic)
1450-1500	Strong	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch (aryl ether)
1100-1150	Strong	C-O stretch (alkyl ether)
800-900	Strong	C-H bend (aromatic, out-of- plane)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis.

Synthesis of Methallylescaline

The synthesis of **Methallylescaline** typically follows a standard procedure for phenethylamine synthesis.[5]





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Caption: Synthetic pathway for **Methallylescaline**.

Protocol: A common synthetic route involves the Williamson ether synthesis to introduce the methallyloxy group onto a suitably substituted phenolic precursor, followed by a Henry condensation with nitromethane and subsequent reduction of the nitroalkene to the primary amine.

NMR Sample Preparation

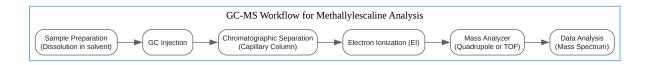
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12][13][14][15] [16]

Protocol:

- Weigh approximately 5-10 mg of Methallylescaline for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm
 NMR tube to remove any particulate matter.
- Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds.[10][11][17][18][19]





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Caption: General workflow for GC-MS analysis.

Typical GC-MS Parameters:

- Column: 30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms or equivalent)
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
- Injector Temperature: 250-280 °C
- Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10-20 °C/min, hold for 5-10 min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-550

FTIR Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples with FTIR.[1][2][20][21][22]

Protocol:

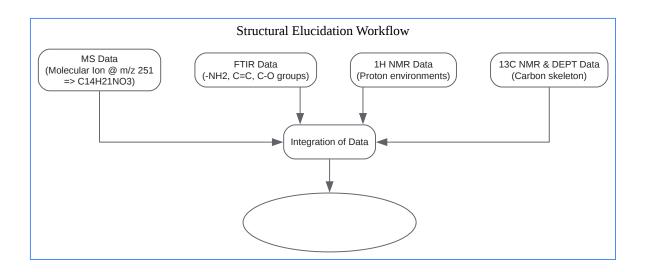
- Thoroughly grind 1-2 mg of **Methallylescaline** with an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.



 Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Structural Elucidation Workflow

The logical process of elucidating the structure of **Methallylescaline** from the combined spectroscopic data is outlined below.



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Caption: Workflow for structural elucidation.

Conclusion

The structural elucidation of **Methallylescaline** is unequivocally achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. The data presented in this guide provides a comprehensive analytical fingerprint for the unambiguous identification of this compound. The detailed experimental protocols serve as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development, ensuring accurate and reproducible results. Further research, potentially including X-ray crystallography, could provide even more definitive structural information.



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